molecular formula C15H10ClNO2 B12630730 Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate CAS No. 919293-14-4

Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate

Katalognummer: B12630730
CAS-Nummer: 919293-14-4
Molekulargewicht: 271.70 g/mol
InChI-Schlüssel: BCJLUTUMGDDVCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate is a chemical compound with the molecular formula C17H12ClNO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the isoquinoline ring system. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Analyse Chemischer Reaktionen

Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate can be compared with other isoquinoline derivatives, such as:

  • Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate
  • Methyl 9-fluorobenzo[h]isoquinoline-6-carboxylate
  • Methyl 9-iodobenzo[h]isoquinoline-6-carboxylate

These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and biological activities. This compound is unique due to its specific chlorine substituent, which can affect its interactions with molecular targets and its overall properties .

Eigenschaften

CAS-Nummer

919293-14-4

Molekularformel

C15H10ClNO2

Molekulargewicht

271.70 g/mol

IUPAC-Name

methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate

InChI

InChI=1S/C15H10ClNO2/c1-19-15(18)13-6-9-4-5-17-8-14(9)12-7-10(16)2-3-11(12)13/h2-8H,1H3

InChI-Schlüssel

BCJLUTUMGDDVCC-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C2C=CC(=CC2=C3C=NC=CC3=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.